molecular formula C13H12N2 B11796139 1-(Prop-2-yn-1-yl)-4-(p-tolyl)-1H-pyrazole

1-(Prop-2-yn-1-yl)-4-(p-tolyl)-1H-pyrazole

Cat. No.: B11796139
M. Wt: 196.25 g/mol
InChI Key: VQTNQCYWGPRWEE-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)-4-(p-tolyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a prop-2-yn-1-yl group and a p-tolyl group attached to the pyrazole ring, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-yn-1-yl)-4-(p-tolyl)-1H-pyrazole typically involves the reaction of propargyl bromide with 4-(p-tolyl)-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-yn-1-yl)-4-(p-tolyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or alkanes.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

1-(Prop-2-yn-1-yl)-4-(p-tolyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)-4-(p-tolyl)-1H-pyrazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and pathways involved.

Similar Compounds:

    1-Phenyl-3-methyl-1H-pyrazole: Similar structure but with a phenyl group instead of a p-tolyl group.

    1-(Prop-2-yn-1-yl)-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a p-tolyl group.

Uniqueness: this compound is unique due to the presence of both the prop-2-yn-1-yl and p-tolyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

4-(4-methylphenyl)-1-prop-2-ynylpyrazole

InChI

InChI=1S/C13H12N2/c1-3-8-15-10-13(9-14-15)12-6-4-11(2)5-7-12/h1,4-7,9-10H,8H2,2H3

InChI Key

VQTNQCYWGPRWEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(N=C2)CC#C

Origin of Product

United States

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